N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c18-17(19,20)13-6-4-12(5-7-13)15(22)21-10-14-11-23-16(24-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNUJGJDFLYZEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the 1,4-dioxaspiro[4.5]decan intermediate. This can be achieved through a cyclization reaction of appropriate diols with formaldehyde under acidic conditions.
Attachment of the Benzamide Moiety: The spirocyclic intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The spirocyclic moiety can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the spirocyclic moiety.
Reduction: Corresponding amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins and enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The spirocyclic structure may contribute to its stability and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Spirocyclic vs. Non-Spirocyclic Benzamides The 1,4-dioxaspiro[4.5]decane moiety in the target compound confers rigidity, which may improve binding specificity compared to flexible analogs like diflufenican . Spirocyclic systems are also less prone to metabolic degradation than linear ethers or amines . In contrast, sodium salt derivatives (e.g., ’s tetrazole-containing benzamide) prioritize solubility over rigidity, highlighting a trade-off between bioavailability and structural stability .
Trifluoromethyl Group Effects
- The 4-(trifluoromethyl)benzamide group is a common motif in agrochemicals (e.g., diflufenican) due to its electron-withdrawing properties, which enhance resistance to hydrolysis and oxidative degradation . This group is absent in simpler spirocyclic amines like N-(4-fluorobenzyl)-1,4-dioxaspiro[4.5]decan-8-amine, which rely on fluorine for lipophilicity .
Synthetic Accessibility
- The synthesis of spirocyclic benzamides typically involves multi-step sequences, such as Friedel-Crafts acylation followed by hydrazide formation and cyclization (as seen in for related triazoles) . However, alkylation of spirocyclic amines with benzoyl halides (implied in ) may offer a more direct route .
Spectroscopic Differentiation
- IR spectra of benzamide derivatives (e.g., ’s hydrazinecarbothioamides) show strong C=O stretches at ~1660–1680 cm⁻¹, while spirocyclic amines lack this band, aiding structural confirmation .
- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound’s IR spectrum distinguishes it from thiol-containing analogs .
Diflufenican’s pyridinecarboxamide scaffold demonstrates that trifluoromethyl groups paired with heterocycles enhance target specificity, a design principle that may extend to the spirocyclic analog .
Biological Activity
N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide is a compound characterized by its spirocyclic structure, which confers unique chemical and biological properties. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dioxaspirodecane moiety linked to a trifluoromethylbenzamide. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C_{14}H_{16}F_{3}N_{1}O_{2} |
| Molecular Weight | 299.29 g/mol |
| CAS Registry Number | 177106-00-0 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 50 to 100 µM against Gram-positive bacteria, indicating moderate antibacterial activity .
Anticancer Activity
The compound has also been investigated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines such as HeLa and MCF-7.
- Cell Viability Assays : In vitro assays demonstrated a reduction in cell viability at concentrations of 25 to 75 µM, with IC50 values suggesting effective cytotoxicity against these cancer cells .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as a non-covalent inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell growth and survival .
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis through the activation of intrinsic pathways .
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of various derivatives of benzamides, including this compound. The findings indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with an emphasis on its potential as a lead compound for drug development .
Study 2: Anticancer Potential
In another investigation focusing on anticancer activity, the compound was tested against multiple cancer cell lines. Results showed that it significantly inhibited the growth of HeLa cells with an IC50 value of approximately 30 µM. The study suggested that the compound's spirocyclic structure plays a crucial role in its interaction with cellular targets .
Q & A
Basic: What are the recommended synthetic routes for N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(trifluoromethyl)benzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, leveraging spirocyclic intermediates and coupling agents. A common approach includes:
Spirocyclic Core Formation : Reacting 1,4-dioxaspiro[4.5]decane derivatives with methylating agents to introduce the methylene bridge.
Amide Coupling : Using 4-(trifluoromethyl)benzoyl chloride with the spirocyclic amine under basic conditions (e.g., K₂CO₃) in anhydrous solvents like DMF or THF.
Purification : Silica gel column chromatography (e.g., ethyl acetate/hexane gradients) is employed to isolate the product, yielding ~50–60% purity. Confirm via TLC and NMR .
Basic: How can structural characterization be reliably performed for this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Identify spirocyclic protons (δ 1.4–1.8 ppm for cyclohexane protons, δ 3.6–4.2 ppm for dioxane oxygens) and trifluoromethyl signals (¹³C ~120–125 ppm, split due to coupling with fluorine).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 385.16).
- Elemental Analysis : Validate C, H, N composition (e.g., C: ~58%, H: ~5.5%, N: ~3.6%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
